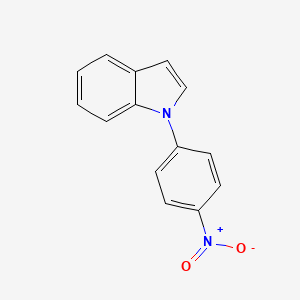

1-(4-nitrophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSHEWBPWSITAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Nitrophenyl 1h Indole and Its Structural Congeners

Metal-Catalyzed Coupling and Cyclization Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of N-arylindoles is no exception. Catalysts based on palladium, cobalt, manganese, and rhodium have been instrumental in developing novel synthetic routes that often proceed with high efficiency and selectivity.

Palladium catalysts are widely used for C-H arylation reactions. For instance, a PdCl2/phen/Ag2CO3/K3PO4 system has been shown to be effective for the C-H arylation of both 1H- and 2H-indazoles with haloarenes. researchgate.net This highlights the potential for direct functionalization of indazole cores, which are considered bioisosteres of the pharmaceutically important indole (B1671886) nucleus. researchgate.net Research has also demonstrated the palladium-catalyzed C-2 arylation of N-methyl-3-(2-aminopyrimidin-4-yl)indole derivatives using aryl iodides. sioc-journal.cn Furthermore, the C-3 arylation of 2H-indazoles can be achieved without the use of bidentate ligands by employing PdCl(C3H5)(dppb) as the catalyst. mdpi.com A notable development is the palladium-catalyzed C-7 arylation of indoles, a previously challenging transformation, which was achieved with high selectivity by using a specific phosphinoyl directing group and a pyridine-type ligand. acs.org

A study on the direct C-3 arylation of 1H-indazole on water was conducted using a low loading of Pd(OAc)2 (5 mol%) with PPh3 (10 mol%) at 100 °C, yielding a range of C-3 arylated indazoles. mdpi.com

Interactive Table: Palladium-Catalyzed Arylation Conditions

| Catalyst System | Substrates | Position | Key Features |

|---|---|---|---|

| PdCl2/phen/Ag2CO3/K3PO4 | 1H- and 2H-indazoles, haloarenes | C-H | Effective for both indazole tautomers researchgate.net |

| Pd(OAc)2/PPh3/Na2CO3 | N-methyl-3-(2-aminopyrimidin-4-yl)indoles, aryl iodides | C-2 | Selective C-H bond activation sioc-journal.cn |

| PdCl(C3H5)(dppb)/KOAc | 1H-indazole | C-3 | No bidentate ligand required mdpi.com |

| Pd(OAc)2/Pyridine-type ligand | Indoles with phosphinoyl directing group, arylboronic acids | C-7 | High regioselectivity for a challenging position acs.org |

Cobalt catalysts offer a more cost-effective alternative to precious metals like palladium and rhodium. Cobalt(II)-catalyzed C-H C-2 selective arylation of indoles with boronic acids has been achieved using a monodentate directing group. researchgate.net This method is noted for its mild reaction conditions and high regioselectivity. researchgate.net In a specific protocol, Co(acac)2 was used as the catalyst with Mn(OAc)2·4H2O as a co-oxidant in hexafluoroisopropanol (HFIP) to couple indoles with boronic acids, producing biaryls in varying yields. researchgate.net Another approach involves a cobalt-copper co-catalyzed system for the N-arylation of heterocycles, where it is proposed that Co(II) is first reduced to Co(I) by acetylacetone. mdpi.com

Manganese catalysis has emerged as a powerful tool for C-H functionalization. A mechanochemical method using MnBr(CO)5 has been developed for the highly C-2 selective alkenylation of indoles with alkynes. acs.orgresearchgate.net This sustainable approach employs a heteroaromatic N-atom, such as a pyridyl group, as a directing group and is tolerant of a wide range of functional groups on both the indole and alkyne. acs.orgresearchgate.net The reaction proceeds under ambient conditions with silica (B1680970) as a grinding medium and a catalytic amount of acid and DIPEA as a base. acs.orgresearchgate.net Manganese(I)-catalyzed C-H activation of indoles has also been used in divergent annulative coupling reactions with alkyne-tethered cyclohexadienones. snnu.edu.cn Furthermore, the selectivity of Mn-catalyzed C-H functionalization of indoles with alkynes can be controlled by the presence or absence of an acid; in the presence of a catalytic amount of acid, bis/trisubstituted indolyl-alkenes are formed with high regio- and stereoselectivity. rsc.org

Interactive Table: Manganese-Catalyzed Reactions of Indoles

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| MnBr(CO)5 | Indoles, Alkynes | 2-Alkenyl indoles | Mechanochemical, C-2 selective acs.orgresearchgate.net |

| Manganese(I) | Indoles, Alkyne-tethered cyclohexadienones | Fused ring systems | Condition-controlled divergent synthesis snnu.edu.cn |

Rhodium(III) catalysts are highly effective for C-H activation and functionalization. For instance, Cp*Rh(MeCN)32 has been used to promote C-H functionalization at the C8 position of 1-(2H)-phthalazinones, enabling oxidative alkenylation, hydroarylation, and iodination. researchgate.net In the context of indoles, rhodium(III)-catalyzed ortho-C-H olefination of 2-phenyl-1H-indole with n-butyl acrylate (B77674) has been demonstrated in an aerobic CDC reaction. nih.gov Rhodium(III) catalysis has also been employed for the synthesis of substituted N-aryl-2H-indazoles via the C-H bond addition of azobenzenes to aldehydes. nih.gov Furthermore, rhodium(III)-catalyzed carbenoid C-H functionalization of aniline (B41778) substrates with α-diazo esters can lead to the formation of oxindoles. researchgate.net

Metal-Free Synthetic Protocols

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining traction due to their potential for reduced cost and environmental impact. These methods often rely on oxidative cyclization or the use of non-metallic catalysts.

Metal-free oxidative cyclization provides a direct route to various heterocyclic compounds. A notable example is the visible-light photoredox synthesis of 3-acylindoles from o-alkynylated N,N-dialkylamines. nih.gov This reaction proceeds under mild conditions using air as the oxidant, with water as the only byproduct. nih.gov Another approach involves the use of t-BuOK in DMSO to promote the intramolecular cyclization of ortho-alkynyl-N,N-dialkylarylanilines to form 2-aryl indoles. chim.it Iodine/DMSO has also been utilized as a system for mediating intramolecular oxidative C(sp³)-H/N-H cross-coupling reactions to form cyclized products. rsc.org

LiOtBu-Promoted 1,3-Dipolar Cyclization Strategies

A powerful method for constructing fused heterocyclic systems, including structural congeners of indoles, involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. A highly effective, two-step, one-pot strategy utilizes lithium tert-butoxide (LiOtBu) to promote the intramolecular 1,3-dipolar cyclization of N-tosylhydrazones. nih.gov This approach has been successfully applied to the synthesis of 3-substituted 1H-dibenzo[e,g]indazoles, which are π-extended, pyrazole-based skeletons. nih.gov

The process begins with the in situ preparation of 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones from the corresponding aldehydes and p-methylbenzenesulfonohydrazide (TsNHNH2). nih.gov The addition of a strong base, LiOtBu, facilitates the elimination of p-toluenesulfinic acid to generate a transient diazo-intermediate. This intermediate then undergoes a rapid intramolecular 1,3-dipolar cycloaddition with the pendant alkyne group, leading to the formation of the fused indazole ring system in good to high yields. nih.govresearchgate.net

The versatility of this method allows for the incorporation of various substituents on the aromatic rings, demonstrating its broad substrate scope. researchgate.netresearchgate.net

Table 1: Examples of LiOtBu-Promoted Intramolecular 1,3-Dipolar Cyclization

| Starting Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde | 3-Phenyl-1H-dibenzo[e,g]indazole | 90% | nih.gov |

| 2'-((4-Methoxyphenyl)ethynyl)-[1,1'-biphenyl]-2-carbaldehyde | 3-(4-Methoxyphenyl)-1H-dibenzo[e,g]indazole | 88% | nih.gov |

| 2'-((4-Chlorophenyl)ethynyl)-[1,1'-biphenyl]-2-carbaldehyde | 3-(4-Chlorophenyl)-1H-dibenzo[e,g]indazole | 85% | nih.gov |

| 2'-((4-Fluorophenyl)ethynyl)-[1,1'-biphenyl]-2-carbaldehyde | 3-(4-Fluorophenyl)-1H-dibenzo[e,g]indazole | 74% | nih.gov |

Data sourced from research on the synthesis of 1H-dibenzo[e,g]indazoles via LiOtBu-promoted cyclization. nih.gov

Nucleophilic Substitution and Amination Pathways

Direct C-N bond formation through nucleophilic substitution on electron-deficient arenes represents a fundamental approach to synthesizing N-arylindoles. For a target like 1-(4-nitrophenyl)-1H-indole, the nitro-activated phenyl ring is a prime substrate for such transformations.

Oxidative nucleophilic substitution of hydrogen (ONSH) is a direct C-H functionalization method that avoids the need for pre-functionalized starting materials. researchgate.net In the context of synthesizing 1-(4-nitrophenyl)-1H-indole, this pathway involves the coupling of the indole N-H bond with the C-H bond at the C4 position of nitrobenzene, facilitated by an oxidant. researchgate.net

Research has demonstrated that simple base systems, such as sodium hydroxide (B78521) (NaOH), can mediate the coupling of N-H heterocycles with nitroarenes in a polar aprotic solvent like DMSO, using molecular oxygen (from the air) as the terminal oxidant. researchgate.net The reaction proceeds via the formation of a σH-adduct, where the indole anion adds to the electron-deficient nitroarene ring. mdpi.com Subsequent oxidation of this intermediate leads to the departure of a proton and the formation of the desired C-N bond, regenerating the aromatic system. researchgate.netmdpi.com This method is advantageous due to its operational simplicity and use of inexpensive reagents.

Table 2: Oxidative Nucleophilic Amination of Nitrobenzene with N-H Heterocycles

| N-H Heterocycle | Product | Yield (%) | Reference |

|---|---|---|---|

| Indole | 1-(4-Nitrophenyl)-1H-indole | 51% | researchgate.net |

| Carbazole (B46965) | 9-(4-Nitrophenyl)-9H-carbazole | 83% | researchgate.net |

| Pyrrole (B145914) | 1-(4-Nitrophenyl)-1H-pyrrole | 30% | researchgate.net |

| Imidazole | 1-(4-Nitrophenyl)-1H-imidazole | 25% | researchgate.net |

Conditions: Heterocycle (1 mmol), Nitrobenzene (4 mmol), NaOH (3 mmol), DMSO, O2, 30°C, 24h. Data sourced from studies on oxidative nucleophilic functionalization. researchgate.net

The nucleophilic substitution of hydrogen (SNH) in electron-deficient arenes is a primary and general process that often precedes conventional SNAr reactions involving leaving groups like halogens. clockss.orgd-nb.info The reaction mechanism involves a fast and reversible addition of a nucleophile to a carbon atom bearing a hydrogen, forming an anionic σH-adduct. d-nb.inforesearchgate.net For this intermediate to proceed to the substitution product, it must be aromatized, which typically requires an external oxidant to facilitate the formal removal of a hydride ion. mdpi.comclockss.org

In the synthesis of 1-(4-nitrophenyl)-1H-indole, the indole anion acts as the nucleophile, attacking the nitro-activated benzene (B151609) ring. The presence of the nitro group strongly activates the ortho and para positions towards nucleophilic attack. clockss.org While the addition is generally favored at the positions occupied by hydrogen, the critical step is the conversion of the resulting σH-adduct. d-nb.inforesearchgate.net The oxidative amination discussed in the previous section is a specific example of an SNH pathway where oxygen serves as the oxidant. researchgate.net The SNH methodology is a cornerstone of direct C-H functionalization, offering a powerful tool for creating C-N bonds in aromatic systems. researchgate.net

Multicomponent Reactions and Domino Processes in 1-(4-nitrophenyl)-1H-indole Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) processes offer significant advantages in synthetic chemistry by combining several operational steps into a single procedure, thereby increasing efficiency and reducing waste. nih.govnih.gov Several such strategies have been developed for the synthesis of complex and substituted N-arylindoles.

One notable domino approach for synthesizing structural analogues involves a [3+2] cyclization strategy. mdpi.com This method begins with the formation of an imine from an aldehyde and a primary amine. This imine then reacts with the anion of a compound like methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.comresearchgate.net The reaction sequence is initiated by the addition of the anion to the imine, followed by an intramolecular SNAr ring closure where the nitrogen atom displaces the fluorine on the nitro-activated ring. researchgate.net The resulting indoline (B122111) intermediate undergoes spontaneous air oxidation to yield the final, fully aromatic 1,2,5-trisubstituted 1H-indole-3-carboxylate ester. researchgate.net This process demonstrates high atom economy and allows for the construction of a complex indole core from simple starting materials.

Another powerful MCR is the one-pot, three-component Fischer indolisation–indole N-arylation sequence. rsc.orgresearchgate.net This method first generates an indole scaffold via the classic Fischer reaction, which is then directly arylated in situ. Bespoke conditions using a simple Cu2O/K3PO4 catalyst system in ethanol (B145695) have been developed for the N-arylation step, which is compatible with the preceding indolisation. rsc.orgresearchgate.net This approach allows for the rapid assembly of diverse N-arylindoles from readily available hydrazines, ketones/aldehydes, and aryl halides.

Table 3: Domino Synthesis of 5-Nitro-1H-indole Derivatives

| Amine | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Acetaldehyde | Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | 64% | mdpi.com |

| 4-Chlorobenzylamine | Acetaldehyde | Methyl 1-(4-chlorobenzyl)-2-methyl-5-nitro-1H-indole-3-carboxylate | 85% | mdpi.com |

| 4-Methylbenzylamine | Acetaldehyde | Methyl 1-(4-methylbenzyl)-2-methyl-5-nitro-1H-indole-3-carboxylate | 86% | mdpi.com |

Reaction involves the specified amine and aldehyde forming an imine in situ, which then reacts with methyl 2-(2-fluoro-5-nitrophenyl)acetate in a domino sequence. mdpi.commdpi.com

Mechanistic Investigations and Reactivity Profiles of 1 4 Nitrophenyl 1h Indole

Elucidation of Reaction Mechanisms in Indole (B1671886) Ring Formation

The synthesis of the 1-(4-nitrophenyl)-1H-indole core can be achieved through several mechanistic pathways, often relying on classical and modern synthetic methodologies.

One prevalent method involves the Ullmann condensation , a copper-catalyzed N-arylation reaction. The mechanism typically starts with the formation of a copper(I) indole salt. This species then undergoes oxidative addition with an aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The resulting Cu(III) intermediate then undergoes reductive elimination to form the N-aryl bond and regenerate the Cu(I) catalyst. The strong electron-withdrawing nature of the nitro group on the phenyl ring makes the aryl halide particularly susceptible to nucleophilic attack, facilitating the reaction.

Another significant pathway is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of N-aryl bond formation. The catalytic cycle is generally believed to involve:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a Pd(II) intermediate.

Ligand Exchange: The indole anion (formed by deprotonation of indole with a base) displaces a ligand on the Pd(II) complex.

Reductive Elimination: The final N-C bond is formed, yielding 1-(4-nitrophenyl)-1H-indole and regenerating the Pd(0) catalyst. The choice of ligand (e.g., phosphines) is critical for the efficiency of this cycle.

The Reissert indole synthesis offers a classical route starting from ortho-nitrotoluenes. researchgate.net While not a direct N-arylation, it constructs the indole ring itself from a nitro-substituted precursor. The process involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to form the indole-2-carboxylic acid, which is then decarboxylated. researchgate.net Adapting this to produce N-aryl indoles would require subsequent N-arylation steps.

A direct synthesis involves the reaction of 4-nitroaniline (B120555) with isatin (B1672199) in the presence of a strong acid catalyst under reflux conditions. Another one-pot synthesis method involves refluxing 1-phenyl-2-(phenylamino)-ethan-1-one analogs with trifluoroacetic acid in glacial acetic acid for several hours. acs.org

Furthermore, palladium-catalyzed reductive N-heteroannulations of functionalized nitro compounds provide a pathway to indole derivatives. nih.gov For instance, o-nitrostyrene compounds can be converted to indoles under carbon monoxide atmosphere in the presence of a palladium catalyst. nih.gov

C-H Bond Activation and Functionalization Kinetics

The indole nucleus is rich in C-H bonds that can be selectively functionalized using transition-metal catalysis. The 1-(4-nitrophenyl)-1H-indole molecule presents several sites for such activation, primarily at the C2, C3, and C4-C7 positions. The kinetics and regioselectivity of these reactions are heavily influenced by the catalyst, directing group (if any), and the electronic nature of the N-substituent.

The electron-withdrawing 4-nitrophenyl group significantly influences the reactivity of the indole core. It reduces the electron density of the pyrrole (B145914) ring, making it less susceptible to electrophilic attack compared to N-alkyl indoles. However, this electronic modification can be harnessed for specific C-H activation pathways.

Palladium-catalyzed C-H arylation is a prominent method for functionalizing indoles. For N-unprotected indoles, directing groups at the C3 position, such as a carbonyl group, can steer the functionalization to the C4 position. nih.govnih.gov In a domino reaction, C4-arylation can be followed by a migration of the C3-acetyl group to the C2 position. nih.gov For 1-(4-nitrophenyl)-1H-indole, direct C-H activation often targets the C2 position due to its inherent acidity and accessibility.

Rhodium and Iridium-catalyzed reactions have also been employed for the C-H functionalization of indoles. These reactions can exhibit different regioselectivities. For example, some iridium catalysts can selectively functionalize the C4 position. nih.gov The kinetics of these reactions are dependent on the rate-determining step, which can be the C-H activation itself or a subsequent step in the catalytic cycle. rsc.org

A study on the diversification of 1-(4-nitrophenyl)-1H-indole demonstrated its functionalization under different conditions. For example, reduction of the nitro group can be achieved using iron powder and ammonium (B1175870) chloride, while sulfurization can be performed with elemental sulfur. rsc.org

Below is a table summarizing typical conditions for the C-H functionalization of indole derivatives, which are applicable to 1-(4-nitrophenyl)-1H-indole.

| Position | Reaction Type | Catalyst System | Reagent | Reference |

|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂, PPh₃ | Aryl Halide | chim.it |

| C4 | Arylation | Pd(OAc)₂, AgOAc | Aryl Iodide (with C3-directing group) | nih.govnih.gov |

| C2/C4 | Heteroarylation | Iridium Catalyst, Cu(OAc)₂·H₂O | Heteroaryl compound | nih.gov |

| C7 | Cyanation | Rh(III) Catalyst | N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | chim.it |

Stereochemical and Regiochemical Control in 1-(4-nitrophenyl)-1H-indole Transformations

Controlling the stereochemistry and regiochemistry of reactions involving 1-(4-nitrophenyl)-1H-indole is paramount for its use in targeted synthesis.

Regiochemical Control: The functionalization of the indole ring is a significant challenge due to the presence of multiple reactive sites.

C2 vs. C3 Functionalization: In electrophilic substitutions, the C3 position is generally the most reactive site in the indole ring. However, when the C3 position is blocked or when using specific catalytic systems, functionalization occurs at the C2 position. For N-substituted indoles like 1-(4-nitrophenyl)-1H-indole, direct lithiation followed by reaction with an electrophile often leads to C2 substitution. Palladium-catalyzed C-H functionalization reactions also frequently favor the C2 position. nii.ac.jp

Benzene (B151609) Ring Functionalization (C4-C7): Functionalizing the benzene portion of the indole ring is more challenging due to its lower reactivity compared to the pyrrole ring. However, the use of directing groups can achieve high regioselectivity. A directing group at the N1 position can facilitate ortho-metalation at the C7 position. Similarly, a group at C3 can direct functionalization to the C4 position. nih.govnih.gov For instance, a formyl group at C3 directs arylation to the C4 position, while a carboxylic acid group at C3 can lead to decarboxylation and subsequent C2-arylation. nih.gov

Stereochemical Control: Achieving stereocontrol in reactions of 1-(4-nitrophenyl)-1H-indole is crucial when creating chiral molecules. This is often relevant in reactions where a new stereocenter is formed at a position alpha to the indole ring.

Asymmetric Catalysis: The use of chiral catalysts is the most common strategy. For example, in Friedel-Crafts type reactions where indole acts as a nucleophile, chiral phosphoric acids can be used as bifunctional catalysts. researchgate.net These catalysts can activate both the indole and the electrophile (e.g., an imine) and hold them in a specific orientation within a chiral pocket, leading to high enantioselectivity. researchgate.net

Substrate Control: The inherent chirality of a reactant can influence the stereochemical outcome of a reaction. While 1-(4-nitrophenyl)-1H-indole itself is achiral, reactions with chiral substrates can proceed with high diastereoselectivity.

The table below illustrates how different conditions can influence the regiochemical outcome of indole functionalization.

| Target Position | Methodology | Key Controlling Factor | Example Catalyst/Reagent | Reference |

|---|---|---|---|---|

| C2 | Palladium-Catalyzed Arylation | Inherent reactivity, N-substitution | Pd(OAc)₂ | nii.ac.jp |

| C3 | Electrophilic Substitution | Highest electron density (HOMO) | Vilsmeier-Haack Reagent | researchgate.net |

| C4 | Directed C-H Activation | Directing group at C3 (e.g., -CHO, -COR) | Pd(II) with AgOAc | nih.govnih.gov |

| C7 | Directed C-H Activation | Directing group at N1 (e.g., Pyridyl) | Rh(III) | chim.it |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms associated with indole chemistry. nih.gov For 1-(4-nitrophenyl)-1H-indole, computational studies provide critical insights into reaction feasibility, regioselectivity, and the nature of transition states that are often difficult to probe experimentally.

Mechanism of Formation: DFT calculations can model the entire catalytic cycle of reactions like the Buchwald-Hartwig amination or Ullmann condensation. These studies can determine the relative energy barriers for each step (oxidative addition, ligand exchange, reductive elimination), helping to identify the rate-determining step and rationalize the effect of different ligands and substrates. For copper-catalyzed indole synthesis, computational studies have explored the role of the catalyst in activating C-H bonds and facilitating C-C bond formation, identifying the rate-determining heterocycle-closing step. royalsocietypublishing.orgscispace.com

C-H Functionalization Pathways: Theoretical studies have been crucial in understanding the regioselectivity of C-H functionalization. By calculating the activation energy barriers for C-H activation at different positions (C2, C3, C4, etc.), researchers can predict the most likely site of reaction. researchgate.net

For Pd-catalyzed reactions, calculations have shown that the regioselectivity can be attributed to the relative stability of the concerted metalation-deprotonation (CMD) transition states. researchgate.netresearchgate.net

A review of theoretical studies on transition-metal-catalyzed C-H functionalization of indoles found that when C-H activation is the rate-determining step, functionalization tends to occur on the benzene ring (C4 or C7). rsc.org Conversely, if a subsequent step is rate-determining, C2 functionalization is often favored. rsc.org

Explaining Selectivity: DFT calculations can model the transition states for different regio- or stereoisomeric pathways. acs.org

Regioselectivity: In the cycloaddition of indolynes, electronic structure calculations revealed that 6,7-indolynes are highly polar, and their reactions have significant electrophilic substitution character, explaining the observed regioselectivity that favors sterically crowded products under certain electronic conditions. nih.gov

Stereoselectivity: In asymmetric catalysis, computational models can explain the origin of enantioselectivity by comparing the transition state energies for the formation of the (R) and (S) products. For rhodium-catalyzed C-H functionalization, DFT calculations have supported a mechanism involving a rhodium-ylide intermediate and helped rationalize the observed enantioselectivity. nih.gov

The table below shows an example of how computational data can be presented to compare different reaction pathways.

| Reaction Pathway | Position | Catalyst Model | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Pd-catalyzed Alkylation | C4-H | Pd(OAc)₂ | 21.0 | researchgate.net |

| Pd-catalyzed Alkylation | C2-H | Pd(OAc)₂ | 23.8 | researchgate.net |

| Rh-catalyzed C-H Insertion | C3-H | Rh₂(HCO₂)₄ | 6.0 (Ylide formation) |

These theoretical insights are vital for predicting reaction outcomes and designing more efficient and selective catalysts for the transformation of 1-(4-nitrophenyl)-1H-indole and related compounds.

Strategic Derivatization and Functionalization of the 1 4 Nitrophenyl 1h Indole Core Structure

Introduction of Diverse Functional Groups (e.g., halogens, trifluoromethoxy, nitro)

The introduction of various functional groups onto the 1-(4-nitrophenyl)-1H-indole core is a primary strategy for modulating its physicochemical and biological properties. Functional groups such as halogens, trifluoromethoxy, and additional nitro groups can significantly alter electron distribution, lipophilicity, and metabolic stability.

Halogenation: Halogens (F, Cl, Br, I) are commonly introduced into indole (B1671886) scaffolds to enhance biological activity. The halogenation of indoles can be achieved through various methods, often targeting the electron-rich C3 position of the indole ring. For the 1-(4-nitrophenyl)-1H-indole core, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to readily introduce a halogen at the C3 position. Enzymatic halogenation has also emerged as a green and highly selective method for the halogenation of indole derivatives nih.govfrontiersin.orgresearchgate.net. For instance, flavin-dependent halogenases have been utilized for the specific bromination of various indole substrates at the C3 position nih.govfrontiersin.orgresearchgate.net. Such enzymatic approaches could potentially be applied to the 1-(4-nitrophenyl)-1H-indole scaffold.

Trifluoromethoxy and Trifluoromethyl Groups: The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its high lipophilicity and metabolic stability. While direct trifluoromethoxylation of indoles can be challenging, the introduction of the related trifluoromethyl (-CF3) group is well-established. For instance, 2-(trifluoromethyl)indoles can be synthesized via the Cadogan cyclization of trisubstituted (trifluoromethyl)alkenes bearing an o-nitrophenyl group nii.ac.jp. This suggests a potential synthetic route to trifluoromethylated analogues of 1-(4-nitrophenyl)-1H-indole.

Nitration: The introduction of an additional nitro group can further modulate the electronic properties of the 1-(4-nitrophenyl)-1H-indole scaffold. The nitration of indoles typically occurs at the C3 position under non-acidic conditions to avoid polymerization of the indole ring nih.gov. A mixture of tetramethylammonium nitrate and trifluoroacetic anhydride is an effective reagent for the regioselective nitration of N-substituted indoles at the C3 position nih.gov. The synthesis of various bz,3-dinitroindoles has also been reported, indicating that nitration can occur on the benzene (B151609) portion of the indole ring under certain conditions umn.edu. The presence of the deactivating 4-nitrophenyl group at the N1 position would likely influence the regioselectivity of further nitration on the indole nucleus.

| Functional Group | Reagent/Method | Typical Position of Functionalization | Reference |

|---|---|---|---|

| Bromo | N-Bromosuccinimide (NBS) | C3 | General Knowledge |

| Bromo | Enzymatic (RebH variant) | C3 | nih.govfrontiersin.orgresearchgate.net |

| Nitro | (CH3)4NNO3 / (CF3CO)2O | C3 | nih.gov |

| Trifluoromethyl | Cadogan Cyclization of trifluoromethylated alkenes | C2 | nii.ac.jp |

Late-Stage Functionalization Techniques for Structural Diversification

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable for the rapid generation of analogues from a common core structure like 1-(4-nitrophenyl)-1H-indole. C-H functionalization is a prominent LSF strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials researchgate.netchim.itchemistryviews.org.

For the 1-(4-nitrophenyl)-1H-indole scaffold, C-H functionalization could be directed to various positions on both the indole and the nitrophenyl rings. The indole ring is particularly susceptible to C-H activation. While the C3 position is the most electronically activated, directing groups can be employed to achieve functionalization at other positions, such as C2, C4, C5, C6, or C7 chim.itnih.gov. For example, a removable pivaloyl group at the N1 position has been used to direct alkenylation to the C7 position of indoles chim.it. Palladium-catalyzed direct arylation is another powerful LSF method that has been applied to the C-H functionalization of NH-indoles, typically at the C3 position nih.gov. These techniques offer the potential to introduce a wide array of substituents to the 1-(4-nitrophenyl)-1H-indole core in a highly efficient manner.

Chemo- and Regioselective Modifications of the Indole and Phenyl Moieties

Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like 1-(4-nitrophenyl)-1H-indole. The indole nucleus and the nitrophenyl ring exhibit different reactivities, which can be exploited for selective modifications.

Indole Moiety: The indole ring is generally more susceptible to electrophilic substitution than the deactivated nitrophenyl ring. As mentioned, the C3 position is the most nucleophilic and the typical site for electrophilic attack nih.gov. However, the regioselectivity can be altered by the choice of reagents and reaction conditions. For instance, certain transition metal-catalyzed reactions can direct functionalization to the C2 position chemistryviews.org. The presence of the N-aryl substituent can also influence the reactivity and regioselectivity of reactions on the indole ring.

Phenyl Moiety: The 4-nitrophenyl group is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are the most activated for SNAr. In 1-(4-nitrophenyl)-1H-indole, the positions ortho to the nitro group (C3' and C5') would be susceptible to nucleophilic attack by strong nucleophiles, allowing for the displacement of a suitable leaving group or, in some cases, a hydrogen atom (via oxidative nucleophilic substitution of hydrogen).

A diagram from a study on the diversification of 1-(4-nitrophenyl)-1H-indole shows the reduction of the nitro group to an amino group using iron powder and ammonium (B1175870) chloride. This amino group can then be further functionalized, for example, through diazotization followed by substitution reactions. The same study also depicts a reaction with elemental sulfur and 2-picoline, suggesting a complex transformation possibly involving C-H functionalization researchgate.net.

| Moiety | Reaction Type | Predicted Regioselectivity | Rationale |

|---|---|---|---|

| Indole | Electrophilic Aromatic Substitution | C3 | Highest electron density |

| Indole | Directed C-H Functionalization | C2, C4-C7 | Dependent on directing group and catalyst |

| 4-Nitrophenyl | Nucleophilic Aromatic Substitution | C3', C5' (ortho to NO2) | Activation by the electron-withdrawing nitro group |

| 4-Nitrophenyl | Reduction of Nitro Group | C4' | Selective reduction of the nitro functionality |

Synthesis of Polyfunctionalized 1-(4-nitrophenyl)-1H-indole Analogues

The synthesis of polyfunctionalized analogues involves the sequential or, in some cases, one-pot introduction of multiple functional groups onto the 1-(4-nitrophenyl)-1H-indole core. This can be achieved by combining the strategies discussed in the previous sections.

For example, a halogen atom introduced at the C3 position of the indole ring can serve as a handle for further modifications through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at this position, leading to a diverse library of C3-functionalized analogues.

Simultaneously, the nitro group on the phenyl ring can be transformed into other functionalities. As demonstrated, its reduction to an amine provides a key intermediate for further derivatization researchgate.net. This amino group can be acylated, alkylated, or used to construct new heterocyclic rings fused to the phenyl moiety.

By strategically combining functionalization of both the indole and the nitrophenyl rings, a wide range of polyfunctionalized 1-(4-nitrophenyl)-1H-indole derivatives can be accessed. Such multifunctional indole derivatives have been explored for various applications, including as potential therapeutics nih.gov. The development of synthetic routes to such complex molecules is of significant interest in medicinal and materials chemistry.

Computational Chemistry and Theoretical Characterization of 1 4 Nitrophenyl 1h Indole

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 1-(4-nitrophenyl)-1H-indole is dictated by the interplay between the electron-rich indole (B1671886) ring and the electron-withdrawing 4-nitrophenyl substituent. This interaction governs the molecule's reactivity, optical properties, and intermolecular behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov

For 1-(4-nitrophenyl)-1H-indole, the HOMO is expected to be predominantly localized on the electron-rich indole moiety, which is characteristic of indole derivatives. researchgate.netchemrxiv.org Conversely, the strong electron-withdrawing nature of the nitro group causes the LUMO to be primarily centered on the 4-nitrophenyl ring. imist.mathaiscience.info This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for Related Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.69 | -2.79 | 3.90 |

| Indole | -5.51 | -0.21 | 5.30 |

| 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | -6.15 | -2.89 | 3.26 |

Note: Data is illustrative and based on DFT calculations for related compounds to show general trends. Specific values for 1-(4-nitrophenyl)-1H-indole would require dedicated calculation.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties beyond the FMOs. researchgate.net These calculations can determine optimized molecular geometry, dipole moments, and various reactivity descriptors.

For 1-(4-nitrophenyl)-1H-indole, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This involves predicting bond lengths, bond angles, and dihedral angles. A key geometric parameter is the dihedral angle between the indole and nitrophenyl rings, which influences the degree of π-conjugation between the two systems.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. imist.ma

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species.

Due to the nitro group, 1-(4-nitrophenyl)-1H-indole is expected to have a high electrophilicity index compared to unsubstituted indole.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack, while the region around the indole ring would exhibit a less negative or even positive potential. thaiscience.inforesearchgate.net

Spectroscopic Data Prediction and Validation (NMR, IR, UV-Vis, Mass Spectrometry)

Computational methods can accurately predict various spectroscopic data, which can then be validated against experimental results to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. wisc.edu The calculated shifts are typically referenced against a standard like Tetramethylsilane (TMS). For 1-(4-nitrophenyl)-1H-indole, calculations would predict distinct signals for the protons and carbons on both the indole and nitrophenyl rings. The electron-withdrawing effect of the nitrophenyl group would likely cause a downfield shift for the protons on the indole ring compared to unsubstituted indole. journals.co.za

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net These calculations help in assigning specific vibrational modes (stretching, bending) to the observed experimental bands. Key predicted vibrations for 1-(4-nitrophenyl)-1H-indole would include the asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-N stretching, and various C-H and C=C aromatic stretching and bending modes. nih.govasianpubs.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. qu.edu.qacnr.it The calculations predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths. For 1-(4-nitrophenyl)-1H-indole, the spectrum is expected to show characteristic π→π* transitions. The ICT character, suggested by the FMO analysis, would likely result in a strong absorption band at a longer wavelength compared to the individual indole and nitrobenzene chromophores. qu.edu.qa

Mass Spectrometry: While quantum chemistry does not directly predict a mass spectrum, it can be used to study the stability of fragment ions observed in the spectrum, helping to elucidate fragmentation pathways. The exact mass of the molecule can be calculated from its molecular formula (C₁₄H₁₀N₂O₂), which is a fundamental piece of data for high-resolution mass spectrometry.

Table 2: Predicted vs. Experimental Spectroscopic Data for Related Indole Derivatives

| Spectroscopy | Characteristic Feature | Predicted/Typical Range | Experimental Example (Isomer/Analog) |

|---|---|---|---|

| IR | N-O asymmetric stretch | ~1480-1550 cm⁻¹ | 1490 cm⁻¹ for 2-(4-nitrophenyl)-1H-indole asianpubs.org |

| IR | N-O symmetric stretch | ~1330-1350 cm⁻¹ | 1338 cm⁻¹ for 2-(4-nitrophenyl)-1H-indole asianpubs.org |

| UV-Vis | λ_max | Dependent on solvent and conjugation | 283.5 nm for 2-(4-nitrophenyl)-1H-indole asianpubs.org |

| ¹³C NMR | Indole C2 | ~120-130 ppm | 128.7 ppm for 1-(2-nitrophenyl)-1H-indole rsc.org |

Note: Experimental data is for isomers or analogs and serves for general comparison. Direct validation requires experimental spectra of 1-(4-nitrophenyl)-1H-indole.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. fiveable.mechemistrysteps.com For 1-(4-nitrophenyl)-1H-indole, the primary degree of conformational freedom is the rotation around the C-N single bond connecting the two aromatic rings.

Computational methods can map the potential energy surface by calculating the energy as a function of the dihedral angle between the planes of the indole and nitrophenyl rings. This analysis reveals the most stable (lowest energy) conformation and the energy barriers to rotation. The planarity of the molecule is often influenced by a balance between steric hindrance (repulsion between nearby atoms) and the stabilizing effect of π-conjugation (which favors planarity). In many N-aryl heterocyclic systems, a twisted conformation is the most stable to minimize steric clash. mdpi.comacs.org

The study of intermolecular interactions is crucial for understanding the molecule's properties in the solid state and in solution. Quantum chemical calculations can model and quantify non-covalent interactions such as:

π-π Stacking: The aromatic rings of both the indole and nitrophenyl moieties can engage in π-π stacking interactions with neighboring molecules.

Hydrogen Bonding: Although 1-(4-nitrophenyl)-1H-indole lacks a traditional N-H donor on the indole ring, the C-H groups on the aromatic rings can act as weak hydrogen bond donors, with the oxygen atoms of the nitro group being potential acceptors (C-H···O interactions). acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice based on crystallographic data. tandfonline.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Probing

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. researchgate.net This involves identifying reactants, products, transition states, and intermediates. By calculating the energies of these species, a reaction energy profile can be constructed, which provides insights into the reaction's feasibility (thermodynamics) and rate (kinetics).

For 1-(4-nitrophenyl)-1H-indole, DFT could be applied to study various reactions. A prominent example is nucleophilic aromatic substitution (SNAr). The 4-nitrophenyl group is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro group. DFT calculations could model the attack of a nucleophile on the phenyl ring, mapping the formation of the Meisenheimer intermediate and the subsequent departure of a leaving group.

Another area of study could be the functionalization of the indole ring. For instance, DFT could be used to probe the mechanism of electrophilic substitution at the C3 position of the indole, predicting the regioselectivity and activation barriers. Studies on related nitroindole systems have shown that the nitro group significantly influences the reactivity and can enable nucleophilic substitution reactions that are otherwise difficult. nii.ac.jp

By calculating the activation energies for different potential pathways, DFT can explain or predict the outcome of a reaction, including its regio- and stereoselectivity. researchgate.net

Materials Science Applications of 1 4 Nitrophenyl 1h Indole and Its Derivatives

Design of Organic Optoelectronic Materials Based on Indole (B1671886) Scaffolds

The design of organic optoelectronic materials (OOMs) frequently relies on molecular scaffolds that offer tunable electronic properties and good processability. researchgate.netnih.gov The indole nucleus, as found in 1-(4-nitrophenyl)-1H-indole, is an excellent candidate for this purpose due to its inherent π-conjugation and electron-donating capabilities. researchgate.net The development of OOMs is crucial for advancing technologies such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov

The core strategy in designing indole-based optoelectronic materials involves the creation of donor-π-acceptor (D-π-A) architectures. mdpi.com In this framework, the indole ring typically acts as the electron donor. By attaching electron-withdrawing groups, such as the nitrophenyl group in 1-(4-nitrophenyl)-1H-indole, chemists can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is critical for controlling the material's absorption and emission spectra, as well as its charge transport properties. nih.govchemrxiv.org

Researchers have synthesized various indole derivatives for optoelectronic applications by attaching different functional units to the indole moiety. mdpi.com For instance, attaching groups like triphenylamine (B166846) or carbazole (B46965) can enhance the electron-donating strength and influence the HOMO/LUMO levels of the resulting dye, making them suitable as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The versatility of the indole scaffold allows for the synthesis of a wide array of derivatives with tailored photophysical properties, making them promising candidates for next-generation organic electronic devices. chemrxiv.orgchim.it

Applications in Organic Semiconductors and Conductors

Indole derivatives are increasingly being investigated for their potential as organic semiconductors. Their fused aromatic structure facilitates π-orbital overlap between adjacent molecules, which is essential for efficient charge carrier transport. spiedigitallibrary.org This property is fundamental for their application as the active layer in organic electronic devices.

A family of organic π-type semiconductors has been developed based on an extended π-conjugated system of 10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole, also known as triindole. spiedigitallibrary.org These materials exhibit a propensity to form columnar stacks, which maximizes the π-orbital overlap and promotes the one-dimensional migration of charge carriers. spiedigitallibrary.org The ability to functionalize the triindole core at different positions allows for the fine-tuning of both electronic properties and solid-state morphology. spiedigitallibrary.org

Furthermore, specific indole derivatives have been developed as high-performance materials for specialized applications in organic electronics. For example, an indole derivative known as BIPIA was synthesized to serve as a high triplet energy hole transport material for blue phosphorescent organic light-emitting diodes (OLEDs). skku.edu This material exhibited a high triplet energy of 2.95 eV and contributed to a high quantum efficiency of 19.3% in a deep blue phosphorescent OLED device. skku.edu The development of such specialized indole-based compounds highlights their importance in overcoming challenges in organic electronics, such as achieving efficient and stable blue emission.

Table 1: Properties of Selected Indole-Based Organic Semiconductors

| Compound/System | Application | Key Property | Reference |

|---|---|---|---|

| Triindole Derivatives | Organic Semiconductors (π-type) | Forms columnar stacks for 1D charge transport | spiedigitallibrary.org |

| BIPIA | Hole Transport Material (OLEDs) | High triplet energy (2.95 eV) | skku.edu |

Development of Luminescent and Fluorescent Materials

The indole scaffold is a prominent feature in the design of luminescent and fluorescent materials due to its intrinsic photophysical properties. rsc.orgresearchgate.net Indole and its derivatives are known to exhibit strong fluorescence emission in solution, making them excellent candidates for fluorescent probes and sensors. mdpi.com The electronic properties and, consequently, the fluorescence characteristics can be readily tuned by introducing various substituents onto the indole ring. rsc.org

A key area of research is the development of materials exhibiting aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. rsc.org This property is highly desirable for applications in solid-state lighting and sensing. For example, by co-modifying an indole scaffold with salicylaldehyde (B1680747) and triphenylamine, researchers have created materials with excellent fluorescence emission performance in aggregated states. rsc.org

The photophysical properties of indole derivatives are often influenced by the solvent environment, a phenomenon known as solvatochromism. Donor-π-acceptor type indole derivatives, such as those related to 1-(4-nitrophenyl)-1H-indole, can exhibit significant red-shifts in their emission spectra in more polar solvents. nih.govresearchgate.net This is attributed to the stabilization of the excited state in polar environments. The relationship between the substituent's electron push-pull capability and the resulting HOMO-LUMO gap directly impacts the observed fluorescence. nih.gov

Table 2: Photophysical Data for a Series of D-π-A Indole Derivatives

| Compound | Substituent (Donor) | Emission Peak (in Hexane) | Emission Peak (in THF) | Key Feature |

|---|---|---|---|---|

| PI | p-ethoxyphenyl | ~425 nm | ~480 nm | Solvatochromism |

| NI | 4-(N,N-dimethylamine)phenyl | ~450 nm | ~525 nm | Stronger push-pull effect |

| TI | 4-triphenylamine | ~460 nm | ~540 nm | Enhanced donor capability |

| FI | 4-(trifluoromethyl)phenyl | ~410 nm | ~420 nm | Weakened donor effect |

Data derived from studies on novel indole derivatives designed with a D-π-A concept. mdpi.comnih.gov

These materials have also been applied as smart fluorescence sensors for detecting metal ions like Cu²⁺ with very low limits of detection. rsc.org The versatility of the indole core allows for the creation of a wide range of fluorogenic probes for various analytical applications in biological and environmental samples. rsc.orgresearchgate.net

Self-Assembly and Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular structures is crucial for the bottom-up fabrication of functional nanomaterials. The indole ring, particularly when possessing an N-H group, is capable of acting as a hydrogen-bond donor. This feature allows indole-based molecules to form predictable and stable supramolecular assemblies. mdpi.com

In hybrid molecules containing both indole and pyrazole (B372694) moieties, the indole N-H proton can form a strong N-H···N hydrogen bond with the nitrogen atom of a neighboring pyrazole ring. mdpi.com This specific interaction directs the self-assembly of the molecules into various ordered motifs. Depending on the substituents and steric factors, these indole-pyrazole hybrids have been observed to form distinct supramolecular structures, including:

Dimers: Two molecules pair up through hydrogen bonds.

Tetramers: Four molecules associate into a cyclic structure.

Chains (Catemers): Molecules link head-to-tail to form extended one-dimensional chains.

Helices: Molecules assemble into helical structures, sometimes forming pairs of opposing helices (M and P). mdpi.com

These well-defined architectures are of significant interest in materials science, as the arrangement of molecules in the solid state directly influences the material's bulk properties, such as charge transport and optical characteristics. The ability to control the self-assembly of indole derivatives through rational molecular design opens up possibilities for creating highly ordered materials for advanced electronic and photonic applications.

Catalytic Roles and Applications of 1 4 Nitrophenyl 1h Indole Frameworks

1H-Indazole as a Directing Group in Transition Metal-Catalyzed Reactions

The 1H-indazole scaffold, an isomer of indole (B1671886), has emerged as an effective directing group in transition metal-catalyzed C-H functionalization reactions. This strategy provides a powerful tool for the regioselective synthesis of complex molecules by guiding a metal catalyst to a specific C-H bond. The nitrogen atoms in the indazole ring coordinate to the metal center, forming a stable metallacycle intermediate that facilitates the activation of a nearby C-H bond.

This approach has been successfully applied in various transformations. For instance, the indazole moiety can direct palladium-catalyzed C(sp²)–H arylation, enabling the introduction of aryl groups at positions that would be difficult to functionalize through classical methods. nih.gov Earth-abundant metal catalysts have also been employed; manganese(I)-catalyzed C-H alkenylation of 2-arylindazoles proceeds with high selectivity, demonstrating the versatility of the indazole directing group beyond palladium catalysis. researchgate.net

Furthermore, rhodium(III)-catalyzed reactions, such as the [4+1] annulation of azobenzenes, can lead to the synthesis of functionalized indazole derivatives. mdpi.com In some cases, an electron-withdrawing group on the indazole ring can control the site selectivity of the functionalization, as seen in the C7 oxidative arylation of 1H-indazoles bearing a nitro or ester group at the C4 position. rutgers.edu The directing group itself can be removable, offering a pathway to substituted indazoles without N-substitution in the final product. anexib.com

| Metal Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium | C(sp²)–H Arylation | Indazole directs arylation with iodobenzene. | nih.govresearchgate.net |

| Manganese(I) | C–H Alkenylation | Demonstrates use of earth-abundant metals with high E-selectivity. | researchgate.net |

| Rhodium(III) | C–H Amidation / N–N Bond Formation | Synergistic Rh(III)/Cu(II) catalysis for 1H-indazole synthesis. | mdpi.com |

| Palladium | C7 Oxidative Arylation | An electron-withdrawing group at C4 directs functionalization to C7. | rutgers.edu |

Design and Synthesis of Ligands Incorporating the 1-(4-nitrophenyl)-1H-indole Moiety

The design of ligands is central to tuning the reactivity and selectivity of metal catalysts. The 1-(4-nitrophenyl)-1H-indole framework possesses key structural features for ligand design: the N-aryl indole core can act as a coordinating agent, and the electronic properties can be modulated by substituents on both the indole and the phenyl rings. The strong electron-withdrawing nature of the 4-nitro group significantly influences the electron density of the indole nitrogen, which can affect the stability and catalytic activity of the resulting metal complex.

The synthesis of the 1-(4-nitrophenyl)-1H-indole core is typically achieved through transition metal-catalyzed N-arylation reactions. Seminal methods like the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed) are standard approaches for forming the crucial N-aryl bond between the indole nitrogen and the nitrophenyl ring. acs.orgorganic-chemistry.org These methods are often compatible with a wide range of functional groups, allowing for the synthesis of diverse derivatives.

While specific catalytic applications of ligands based on the exact 1-(4-nitrophenyl)-1H-indole structure are emerging, the utility of related structural motifs is well-documented. For example, palladium complexes bearing N-heterocyclic indolyl pincer ligands have been synthesized and successfully applied as catalysts in Suzuki cross-coupling reactions. mdpi.com In these systems, N-heterocyclic groups like pyridine (B92270) or pyrazole (B372694) are introduced at other positions of the indole ring to create a multidentate coordination environment for the metal center. mdpi.com

Similarly, the "nitrophenyl-heterocycle" motif is a common feature in modern ligand design. Researchers have synthesized and characterized a series of metal complexes based on a 2-(4-nitrophenyl)-1H-benzimidazole ligand, a structural analogue of the target compound, noting their potential for enhanced catalytic activity. nih.gov In a different study, novel cobalt(II), nickel(II), copper(II), and zinc(II) chelates were prepared from a 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand, which acts as a bidentate NO ligand to form octahedral complexes. researchgate.net These examples underscore the principle of using the nitrophenyl group to modulate the electronic character of a heterocyclic ligand to fine-tune the performance of a metal catalyst. nih.govresearchgate.net

Organocatalytic Applications of Indole Derivatives

Indole derivatives have proven to be highly versatile scaffolds in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. They can participate in reactions either as the substrate undergoing transformation or as the core of the catalyst itself. Chiral indole derivatives are particularly valuable as they can be used to construct complex, enantioenriched molecules. organic-chemistry.org

A significant area of application is in asymmetric dearomatization reactions. organic-chemistry.org Organocatalytic methods can convert flat, aromatic indole structures into three-dimensional, chiral indolines and indolenines, which are core structures in many natural products and bioactive molecules. organic-chemistry.orgmdpi.com This transformation is a powerful strategy for rapidly building molecular complexity.

Indole derivatives are also central to the atroposelective synthesis of molecules with axial chirality. By designing indole-based platform molecules, such as indolylmethanols or N-aminoindoles, chemists have developed organocatalytic methods to synthesize axially chiral N-arylindoles with high enantioselectivity. acs.org These atropisomeric products have shown promise as a new class of chiral ligands or organocatalysts themselves. acs.org

Furthermore, the nucleophilic character of the indole ring, particularly at the C3 position, makes it an excellent partner in Friedel-Crafts reactions. Organocatalytic, enantioselective Friedel-Crafts reactions have been developed to functionalize indoles at various positions. nih.gov For instance, using a bifunctional squaramide catalyst derived from a Cinchona alkaloid, it is possible to achieve aminoalkylation of hydroxyindoles on the carbocyclic ring, a traditionally less reactive position. nih.gov

| Organocatalytic Reaction Type | Indole Derivative Role | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric Dearomatization | Substrate | Construction of chiral indoline (B122111) and indolenine frameworks. | organic-chemistry.orgmdpi.com |

| Atroposelective Synthesis | Platform Molecule | Synthesis of axially chiral N-arylindoles. | acs.org |

| Friedel-Crafts Aminoalkylation | Nucleophile | Enantioselective functionalization of the carbocyclic ring. | nih.gov |

| Michael Addition | Nucleophile | Enantioselective formation of C-C bonds at the C3 position. | mdpi.com |

Supported Catalysts and Heterogeneous Catalysis

Immobilizing catalysts on solid supports is a cornerstone of green chemistry, as it facilitates catalyst separation, recycling, and often enhances stability. Indole-based frameworks have been successfully integrated into heterogeneous catalytic systems for a variety of organic transformations. These systems combine the inherent reactivity of the indole moiety with the practical advantages of a solid support.

One approach involves using supported acid catalysts for the synthesis of indole derivatives. For example, silica-supported tungstic acid has been employed as a heterogeneous acid catalyst for the three-component Mannich-type Friedel–Crafts addition to prepare N,N-dialkyl amino arylated indole derivatives under solvent-free conditions. tandfonline.com

Metal-organic frameworks (MOFs) provide a highly ordered and porous environment for catalysis. A palladium-loaded MOF has been developed as an efficient and selective heterogeneous catalyst for the direct C2-H arylation of indoles. science.gov This system demonstrates excellent yields and C2 selectivity, and the catalyst can be recovered and reused with low metal leaching. science.gov

Polymer-supported catalysts have also been created for indole synthesis. A novel gold(III) catalyst supported on a polymer matrix was developed for the creation of indole libraries, highlighting the application of supported systems in combinatorial chemistry. mdpi.com In a different context, the hydrogenation of unprotected indoles, a traditionally challenging reaction, has been achieved using a heterogeneous Pt/C catalyst in water, presenting an environmentally benign solution. nih.gov The use of heterogeneous catalysts is particularly advantageous for this transformation as it avoids issues like catalyst poisoning by the amine product and over-reduction that can occur in homogeneous systems. nih.gov

| Catalyst System | Support Material | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Tungstic Acid | Silica (B1680970) (SiO₂) | Mannich-type Friedel–Crafts addition | Solvent-free conditions, reusable catalyst. | tandfonline.com |

| Palladium | Metal-Organic Framework (MOF) | C2-H Arylation of indoles | High selectivity, catalyst stability, and reusability. | science.gov |

| Platinum | Carbon (Pt/C) | Hydrogenation of unprotected indoles | Environmentally benign (water solvent), avoids over-reduction. | nih.gov |

| Gold(III) | Polymer | Indole library synthesis | Applicable to combinatorial chemistry workflows. | mdpi.com |

Biological Activity and Molecular Interactions of 1 4 Nitrophenyl 1h Indole Analogs in Vitro Studies

Assessment of Bio-Related Molecular Scaffolds

The indole (B1671886) scaffold is a prominent structural motif in numerous natural products and synthetic compounds with significant pharmacological activity. Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. The unique electronic characteristics and the capacity for functionalization at multiple positions make the indole nucleus an attractive starting point for the design of novel therapeutic agents.

The 4-nitrophenyl group attached to the indole nitrogen at position 1 introduces specific electronic features. The nitro group is strongly electron-withdrawing, which can modulate the reactivity and interaction of the entire molecule with biological macromolecules. This substitution pattern has been explored in various indole-based analogs to probe their therapeutic potential.

For instance, a novel series of 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives has been synthesized and evaluated for their anticancer and antibacterial activities. In this scaffold, the 4-nitrophenyl group is part of a thiazole (B1198619) ring attached at the 3-position of the indolin-2-one core. This complex structure highlights the modular nature of drug design, where different bioactive fragments are combined to enhance a desired biological effect.

Another example is the compound 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI), which has demonstrated notable anti-angiogenic and anti-proliferative properties. Here, the 4-nitrophenyl group is attached to a 1,2,4-triazole (B32235) ring, which is then linked to the 2-position of a 5-bromoindole. This illustrates the use of the nitrophenyl-indole motif as a basis for creating more complex heterocyclic systems with specific biological activities.

In Vitro Screening Methodologies for Biological Targets

The biological activities of 1-(4-nitrophenyl)-1H-indole analogs are assessed through a variety of in vitro screening methodologies targeting specific cellular processes and molecular pathways. These assays are crucial for determining the potency and mechanism of action of new chemical entities.

For anticancer activity, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. For example, the anticancer activity of 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives was evaluated against MCF-7 breast cancer cell lines using this method. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.

To assess anti-angiogenic potential, as in the case of 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole, the anti-proliferative effect on endothelial cells is also evaluated using the MTT assay. Angiogenesis is a critical process in tumor growth and metastasis, making it an important target for cancer therapy.

Antibacterial activity is typically screened using broth microdilution or agar (B569324) disk diffusion methods. These assays determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The aforementioned indolin-2-one derivatives were tested for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, E. coli, and Salmonella paratyphi.

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of 1-(4-nitrophenyl)-1H-indole analogs and evaluating their in vitro activity, researchers can identify key structural features responsible for their pharmacological effects.

In the series of 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives, SAR studies revealed that the nature of the substituent at the 5-position of the indole ring and the group attached to the indole nitrogen significantly influenced their anticancer and antibacterial activities. For instance, certain substitutions led to enhanced potency against the MCF-7 cell line, with some compounds showing activity comparable to the standard drug doxorubicin.

Similarly, for 4-indole-2-arylaminopyrimidine derivatives designed as anti-inflammatory agents, modifications on the arylaminopyrimidine moiety and the indole ring were systematically explored. The introduction of a nitro group at the 5-position of the phenyl ring attached to the pyrimidine (B1678525) was found to be a key determinant of activity.

The following table summarizes the in vitro anticancer activity of selected 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives against the MCF-7 cell line researchgate.net:

| Compound | Substituent at 5-position | Substituent at N1-position | IC50 (µg/mL) |

|---|---|---|---|

| 3a | -H | -CH2-piperidine | Good activity |

| 3c | -H | -CH2-morpholine | 60.21 |

| 3e | -Br | -CH2-piperidine | Good activity |

| 3f | -Br | -CH2-morpholine | Good activity |

| 3j | -NO2 | -CH2-piperidine | Good activity |

| Doxorubicin (Standard) | - | - | - |

Molecular Docking and Binding Affinity Predictions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is widely used to understand the molecular basis of drug-target interactions and to predict the binding affinity of novel compounds.

For the 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives, molecular docking studies were performed with the estrogen receptor (ER) and epidermal growth factor receptor (EGFR) to rationalize their anticancer activity. The results indicated that these compounds could bind effectively to the active sites of these receptors. The docking scores and glide binding energies were calculated to quantify the binding affinity. For example, compounds 3a and 3e exhibited the highest docking scores and favorable binding energies with the estrogen receptor (PDB ID: 3ERT), suggesting a potential mechanism for their anticancer effects.

Similarly, in a study of p-nitrophenyl hydrazones as potential anti-inflammatory agents, molecular docking was used to investigate their interactions with cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase. The docking analysis helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active sites of these enzymes.

The following table presents the molecular docking results for selected 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives with the estrogen receptor (PDB ID: 3ERT) researchgate.net:

| Compound | Docking Score | Glide Binding Energy (kcal/mol) |

|---|---|---|

| 3a | -8.512 | -43.785 |

| 3e | -6.869 | -24.187 |

These in silico predictions, in conjunction with in vitro experimental data, provide a comprehensive understanding of the biological activity of 1-(4-nitrophenyl)-1H-indole analogs and guide the design of more potent and selective therapeutic agents.

Future Perspectives and Emerging Research Directions for 1 4 Nitrophenyl 1h Indole

Cultivating Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 1-(4-nitrophenyl)-1H-indole is anticipated to prioritize the development of environmentally benign and efficient methodologies. While traditional methods for N-arylation of indoles, such as the Ullmann condensation and Buchwald-Hartwig amination, are effective, they often rely on harsh reaction conditions and expensive catalysts. nih.gov The trajectory of synthetic chemistry is moving towards greener alternatives, and the synthesis of this compound is expected to follow suit.

Key areas of development include:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool in organic synthesis, offering mild reaction conditions. nih.gov Future methodologies may employ photocatalysts to facilitate the N-arylation of indole (B1671886) with 1-fluoro-4-nitrobenzene (B44160) or other suitable precursors, potentially at room temperature and using benign solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times in the synthesis of N-arylindoles. nih.gov A one-pot, microwave-promoted, three-component synthesis of N-arylindoles has been developed, which is rapid and operationally straightforward. nih.gov Further optimization of microwave-assisted protocols for the synthesis of 1-(4-nitrophenyl)-1H-indole could lead to higher yields and reduced energy consumption.

Enzyme-Catalyzed Synthesis: Biocatalysis offers an attractive green alternative to traditional chemical synthesis. The use of enzymes for the N-arylation of indoles is a nascent but promising field. Future research may focus on identifying or engineering enzymes capable of selectively catalyzing the formation of 1-(4-nitrophenyl)-1H-indole.

| Synthetic Approach | Potential Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light. nih.govnih.gov | Development of efficient photocatalytic systems for N-arylation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Optimization of one-pot procedures and energy efficiency. |

| Enzyme-Catalyzed Synthesis | High selectivity, environmentally benign. | Discovery and engineering of suitable enzymes. |

| Sustainable Chemistry | Reduced environmental impact. nih.gov | Utilization of green solvents and reusable catalysts. |

Pioneering Advanced Functional Material Applications

The distinct electronic structure of 1-(4-nitrophenyl)-1H-indole, characterized by a donor-acceptor (D-A) framework, makes it a compelling candidate for applications in advanced functional materials. The indole moiety acts as an electron donor, while the nitrophenyl group serves as an electron acceptor. This intramolecular charge transfer character is a key feature for various optoelectronic applications.

Future research directions in this area include:

Organic Light-Emitting Diodes (OLEDs): The D-A structure can be beneficial for creating materials with tunable emission properties. By modifying the indole or nitrophenyl ring, it may be possible to develop a range of emitters for OLED displays and lighting.

Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer often exhibit large second-order NLO responses. 1-(4-nitrophenyl)-1H-indole and its derivatives could be investigated for their potential in applications such as frequency doubling and optical switching.

Organic Photovoltaics (OPVs): The D-A architecture is a fundamental design principle for organic solar cell materials. This compound could serve as a building block for the synthesis of novel donor or acceptor materials for OPVs.

Sensors: The electronic properties of the molecule may be sensitive to its environment. This could be exploited in the development of chemical sensors where binding of an analyte to the molecule would result in a detectable change in its optical or electronic properties.

Integration into Drug Discovery and Agrochemical Research Pipelines

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. mdpi.com The nitroaromatic group is also a component of several approved drugs. acs.org The combination of these two moieties in 1-(4-nitrophenyl)-1H-indole suggests a potential for biological activity that warrants further investigation.

Future research in this domain should focus on: